molecular formula C13H12ClNO2 B2680970 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one CAS No. 2222512-25-4

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one

Cat. No.: B2680970
CAS No.: 2222512-25-4
M. Wt: 249.69
InChI Key: ZWFBXCBGBUROGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound features a benzyl group attached to a pyridinone ring, which is further substituted with a chlorine atom and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-1-methylpyridin-2-one and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to deprotonate the benzyl alcohol, facilitating its nucleophilic attack on the pyridinone ring.

    Catalysts: Palladium catalysts are commonly used to enhance the reaction efficiency, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The benzyl group in this compound can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom on the pyridinone ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted pyridinone derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products:

    Oxidation Products: Benzaldehyde, benzoic acid derivatives.

    Reduction Products: Various reduced forms of the pyridinone ring.

    Substitution Products: Substituted pyridinone derivatives with different functional groups.

Scientific Research Applications

3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

    3-(Benzyloxy)pyridin-2-amine: Shares the benzyl group and pyridine ring but differs in the substitution pattern.

    5-Chloro-1-methylpyridin-2-one: Lacks the benzyl group, making it less versatile in certain reactions.

    3-(Benzyloxy)-1-methylpyridin-2-one: Similar structure but without the chlorine atom, affecting its reactivity and applications.

Uniqueness: 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-chloro-1-methyl-3-phenylmethoxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c1-15-8-11(14)7-12(13(15)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFBXCBGBUROGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.